molecular formula C20H28N2OS B2368709 N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396805-72-3

N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2368709
CAS RN: 1396805-72-3
M. Wt: 344.52
InChI Key: CRKAVVVLRRQPJB-UHFFFAOYSA-N
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Description

N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and research. This compound is commonly referred to as "ATPCA" and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Research has been conducted on derivatives similar to N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide, examining their synthesis and potential applications. A study highlighted the synthesis and evaluation of novel compounds for their antimicrobial and anti-proliferative activities. These compounds showed marked broad-spectrum antibacterial activities and significant anti-proliferative activity against various human tumor cell lines, suggesting their potential in antimicrobial and cancer therapy applications (Al-Mutairi et al., 2019).

Reactivity Properties and Adsorption Behavior

Another study focused on the reactivity properties and adsorption behavior of a triazole derivative related to N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide, providing insights into its stability and potential applications in pharmaceuticals. The study used DFT and MD simulation studies to explore interactions with water molecules, highlighting the compound's stability and possible practical applications (Al-Ghulikah et al., 2021).

Anti-Influenza Virus Activity

Compounds carrying an adamantyl moiety, akin to the structure of interest, have been synthesized and tested for their anti-influenza virus activity. The study found that specific derivatives were potent inhibitors against influenza A and B virus strains in cell cultures, indicating their potential as antiviral agents. One compound, in particular, showed strong inhibitory effects, acting as a fusion inhibitor by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).

Broad-Spectrum Antibacterial Candidates

Research on compounds structurally related to N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide, specifically adamantane-1-carbohydrazide derivatives, showed potent broad-spectrum antibacterial activity. These compounds displayed minimal inhibitory concentration (MIC) values around 0.5–2.0 μg/mL against pathogenic bacteria and exhibited weak to moderate antifungal activity against Candida albicans. The study provides a foundation for developing new antibacterial agents with potential clinical applications (Al-Wahaibi et al., 2020).

properties

IUPAC Name

N-(1-adamantyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2OS/c23-19(22-5-3-17(4-6-22)18-2-1-7-24-18)21-20-11-14-8-15(12-20)10-16(9-14)13-20/h1-2,7,14-17H,3-6,8-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKAVVVLRRQPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1R,3s)-adamantan-1-yl)-4-(thiophen-2-yl)piperidine-1-carboxamide

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